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Compound of Interest

Compound Name: 1-(Hydroxymethyl)cyclopropanol

Cat. No.: B1369291

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of novel
molecular architectures with precise three-dimensional arrangements is paramount. Strained
ring systems, in particular, offer a unique combination of conformational rigidity and latent
reactivity that can be harnessed to construct complex molecular targets. 1-
(Hydroxymethyl)cyclopropanol, a geminal diol on a cyclopropane scaffold, represents a
compelling yet underutilized building block. Its structure marries the high ring strain energy of
the cyclopropane ring with the synthetic versatility of two distinct hydroxyl groups—one primary
and one tertiary. This guide provides an in-depth examination of the fundamental properties,
synthesis, and reactive profile of 1-(Hydroxymethyl)cyclopropanol, offering researchers and
drug development professionals a comprehensive resource for leveraging its unique chemical
attributes.

Core Physicochemical and Structural Properties

1-(Hydroxymethyl)cyclopropanol is a low molecular weight, polar compound whose
properties are dictated by its compact, strained structure and the presence of two hydrogen-
bond-donating hydroxyl groups. These features influence its solubility, boiling point, and
interaction with biological targets. A summary of its key properties is presented below.
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Property Value Source(s)
IUPAC Name i:(or:ydroxymethyl)cyclopropan- 1]
CAS Number 42082-92-8 [1][2]
Molecular Formula CaHsO2 [11[3]
Molecular Weight 88.11 g/mol [11[3]
Appearance Color-less to light yellow liquid
(predicted)
Boiling Point 68-70 °C @ 1 Torr [2]
Density (Predicted) 1.310 + 0.06 g/cm3 [2]
pKa (Predicted) 14.56 + 0.20 [2]
XLogP3-AA -0.8 [1112]
Topological Polar Surface Area  40.5 A2 [1]
Hydrogen Bond Donors 2 [11[3]
Hydrogen Bond Acceptors 2 [11[3]

Storage Conditions

Store sealed in a dry
environment, preferably in a

freezer at -20°C

[2]

Strategies for Chemical Synthesis

The synthesis of 1-(hydroxymethyl)cyclopropanol typically involves the reduction of a

corresponding cyclopropane-1,1-dicarbonyl precursor. The most direct route involves the

reduction of 1-hydroxy-1-cyclopropanecarboxylic acid or its ester derivatives. The choice of

reducing agent is critical to ensure the complete reduction of the carboxylic acid or ester to the

primary alcohol without inducing the premature ring-opening of the strained cyclopropanol ring.

Primary Synthetic Route: Reduction of a Carboxylate

Precursor
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A robust and scalable method for preparing 1-(hydroxymethyl)cyclopropanol is the reduction
of a suitable ester, such as ethyl or methyl 1-hydroxycyclopropane-1-carboxylate. Strong, non-
nucleophilic hydride reagents are preferred for this transformation. Lithium aluminum hydride
(LiAIH4) is a common choice due to its high reactivity.

Ethyl 1-hydroxycyclopropane-
1-carboxylate Reduction

Reaction Conditions @—(Hydroxymethyl)cyclopropanoD

1. LiAlHa, THF, 0 °C ]
2. Aqueous Workup (e.g., H20, NaOH)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-(Hydroxymethyl)cyclopropanol.

Detailed Experimental Protocol: LiAlH4 Reduction

Disclaimer: This protocol involves highly reactive and flammable reagents. All operations must
be conducted by trained personnel in a suitable fume hood with appropriate personal protective
equipment (PPE).

o Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen
or Argon) is assembled.

o Reagent Preparation: Anhydrous tetrahydrofuran (THF) is used as the solvent. A suspension
of lithium aluminum hydride (LiAIH4, ~2.0 equivalents) in anhydrous THF is prepared in the
reaction flask and cooled to 0 °C using an ice bath.

o Substrate Addition: Ethyl 1-hydroxycyclopropane-1-carboxylate (1.0 equivalent), dissolved in
anhydrous THF, is added dropwise to the stirred LiAlH4 suspension via the dropping funnel.
The rate of addition is controlled to maintain the internal temperature below 10 °C.
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o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for an additional 4-7 hours. The reaction progress can be monitored
by Thin Layer Chromatography (TLC).

e Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly
adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more
water (Fieser workup). This procedure is highly exothermic and must be performed with
extreme caution.

e Workup and Isolation: The resulting granular precipitate (aluminum salts) is removed by
filtration. The filter cake is washed thoroughly with additional THF or ethyl acetate. The
combined organic filtrates are dried over anhydrous magnesium sulfate (MgSQOa), filtered,
and the solvent is removed under reduced pressure to yield the crude product.

 Purification: The crude 1-(hydroxymethyl)cyclopropanol can be purified by vacuum
distillation to afford the final product as a clear oil.[2]

Predicted Spectroscopic and Analytical Profile

While a comprehensive, published dataset of the spectra for 1-
(hydroxymethyl)cyclopropanol is not readily available, its structure allows for a reliable
prediction of its key analytical signatures based on fundamental spectroscopic principles.
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Technique Predicted Signature Rationale / Comparison

0 0.5-1.0 ppm (m, 4H):

Diastereotopic protons of the )
} Cyclopropyl protons are highly
cyclopropane ring.d ~3.6 ppm )
shielded and appear far
(s, 2H): Methylene protons of ] ) )
IH NMR upfield.[4] The chemical shift of
the hydroxymethyl group.d ) )
) the CH20H group is typical for
(variable, br s, 2H): Two )
primary alcohols.
hydroxyl protons

(exchangeable with D20).

The upfield shift of the

0 ~15 ppm: CH2 carbons of the )
cyclopropyl carbons is

cyclopropane ring.d ~60-70 o
characteristic.[5] The carbons
13C NMR ppm: Quaternary carbon (C-
OH).d ~65-75 ppm: Methylene

carbon (-CH20H).

attached to oxygen atoms are
deshielded and appear in the

60-75 ppm range.

~3350 cm~t (broad, strong): O-

H stretching vibration from the The broad O-H band is
two alcohol groups.~2880- characteristic of hydrogen-
2960 cm~1 (medium): C-H bonded alcohols. C-O

IR Spectrosco
P Py stretching of the sp3 hybridized  stretches for primary and

carbons.~1050-1150 cm~1 tertiary alcohols fall in this
(strong): C-O stretching region.[6][7]
vibrations.

) Alcohols commonly undergo
m/z 88 (M™*): Molecular ion

peak.m/z 70 (M* - H20): Loss
Mass Spectrometry (EI) of water.m/z 57 (M* - CH20H):

dehydration and alpha-
cleavage. The loss of the

hydroxymethyl group is a
Loss of the hydroxymethyl o )
) characteristic fragmentation
radical.
pathway.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(hydroxymethyl)cyclopropanol stems from two core features: the
inherent reactivity of the strained cyclopropanol ring and the presence of two modifiable
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hydroxyl groups.

Ring-Opening Reactions via Homoenolate Intermediates

Cyclopropanols are known to undergo facile ring-opening reactions under various conditions
(acidic, basic, or metal-catalyzed) due to the release of approximately 27 kcal/mol of ring strain.
[9] This transformation typically proceeds through a homoenolate intermediate, which can then
be trapped by electrophiles. This reactivity makes cyclopropanols valuable synthons for y-
functionalized ketones. The presence of the hydroxymethyl group offers a handle for directing
these reactions or for subsequent functionalization.

[l-(Hydroxymethyl)cyclopropanoD
Ring-Opening

\ Homoenolate
-\ Intermediate Trapping

[Catalysor [
Base/Acid _G-Functionalized Ketone)
Electrophile (E*) B

Click to download full resolution via product page
Caption: Conceptual pathway for the reactivity of the cyclopropanol moiety.

This unique reactivity has been exploited in various synthetic contexts, including cobalt-
catalyzed couplings with alkynes to form (-alkenyl ketones or cyclopentenol derivatives.[10]

Application as a Bifunctional Intermediate

Beyond its ring-opening potential, 1-(hydroxymethyl)cyclopropanol serves as a valuable
building block for introducing the 1,1-disubstituted cyclopropane motif. The primary and tertiary
hydroxyl groups exhibit differential reactivity, allowing for selective protection or
functionalization, which is a key strategy in multi-step synthesis.

A notable application is in the synthesis of leukotriene receptor antagonists like Montelukast.
While not a direct precursor in all reported syntheses, its derivatives, such as 1-
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(hydroxymethyl)cyclopropaneacetonitrile, are key intermediates.[11] These intermediates are
constructed from precursors that establish the core 1,1-disubstituted cyclopropane structure,
highlighting the importance of this molecular scaffold.

Safety, Handling, and Storage

As a flammable and potentially harmful chemical, proper handling of 1-
(hydroxymethyl)cyclopropanol is essential. The following is a summary of its known hazards
based on GHS classifications.

Hazard Class GHS Code Description

Flammable Liquid H226 Flammable liquid and vapor
Acute Toxicity (Oral) H302 Harmful if swallowed

Eye Irritation H319 Causes serious eye irritation

(Source: Aggregated GHS information from ECHA C&L Inventory)[1]

Handling and PPE Recommendations:

e Engineering Controls: Work in a well-ventilated chemical fume hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles, and a flame-retardant lab coat.

o Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
Ground all equipment to prevent static discharge.

Storage:

e Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for
flammable liquids. For long-term stability, storage in a freezer at -20°C is recommended.[2]

Conclusion

1-(Hydroxymethyl)cyclopropanol is a potent synthetic building block whose value lies in the
unique interplay between its strained cyclopropane core and its bifunctional nature. Its ability to
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undergo controlled ring-opening reactions provides access to linear carbon chains with
functionality at the y-position, a transformation that can be challenging to achieve through other
means. Furthermore, its role as a compact scaffold for introducing geminally-substituted
cyclopropane rings makes it a valuable asset in the synthesis of complex molecules,
particularly in the field of medicinal chemistry. A thorough understanding of its properties,
synthesis, and reactivity, as outlined in this guide, empowers researchers to unlock its full
potential in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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